molecular formula C9H13Cl2NO B1532831 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride CAS No. 1166386-03-3

2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride

Cat. No.: B1532831
CAS No.: 1166386-03-3
M. Wt: 222.11 g/mol
InChI Key: FVZVLSODNMDXON-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride is an organic compound with the molecular formula C9H13Cl2NO. It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 2-position, an ethoxy group at the 4-position, and a methyl group at the 3-position. This compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride generally involves the chloromethylation of 4-ethoxy-3-methylpyridine. This can be achieved by reacting 4-ethoxy-3-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is typically carried out at a temperature range of 0-10°C to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is usually purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethoxy and methyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methoxy-3-methylpyridine hydrochloride
  • 2-Chloromethyl-4-ethoxy-3,5-dimethylpyridine hydrochloride
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

Uniqueness

2-Chloromethyl-4-ethoxy-3-methylpyridine hydrochloride is unique due to the presence of the ethoxy group, which imparts different physicochemical properties compared to its methoxy analogs. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(chloromethyl)-4-ethoxy-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-3-12-9-4-5-11-8(6-10)7(9)2;/h4-5H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZVLSODNMDXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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